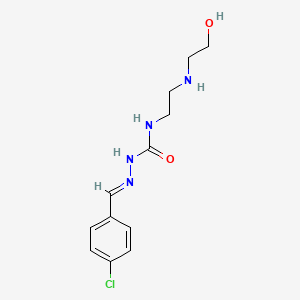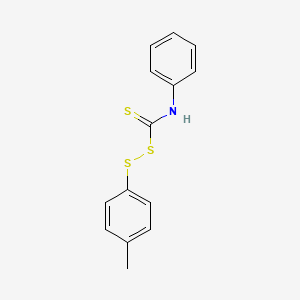
1-((Anilinocarbothioyl)dithio)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is an organic compound that belongs to the class of dithiocarbamates These compounds are characterized by the presence of a dithiocarbamate group, which is a functional group containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene can be synthesized through a one-pot reaction involving aniline, carbon disulfide (CS₂), and an alkyl halide. The reaction is typically carried out under solvent-free conditions, making it an atom-economic process. The reaction proceeds as follows:
- Aniline reacts with carbon disulfide to form an intermediate dithiocarbamate.
- The intermediate then reacts with an alkyl halide to form the final product.
This method is efficient and does not require the use of a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The use of automated systems can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-((Anilinocarbothioyl)dithio)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiocarbamate group to thiol groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((Anilinocarbothioyl)dithio)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of dithiocarbamate complexes.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the production of rubber chemicals and as a stabilizer in the polymer industry.
Mechanism of Action
The mechanism of action of 1-((Anilinocarbothioyl)dithio)-4-methylbenzene involves its interaction with molecular targets such as enzymes. The dithiocarbamate group can chelate metal ions, inhibiting the activity of metalloenzymes. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dithiolanes
- 1,3-Dithianes
- Ethane-1,2-dithiol
Uniqueness
1-((Anilinocarbothioyl)dithio)-4-methylbenzene is unique due to its specific structure, which includes an aniline moiety and a dithiocarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
38509-81-8 |
|---|---|
Molecular Formula |
C14H13NS3 |
Molecular Weight |
291.5 g/mol |
IUPAC Name |
(4-methylphenyl)sulfanyl N-phenylcarbamodithioate |
InChI |
InChI=1S/C14H13NS3/c1-11-7-9-13(10-8-11)17-18-14(16)15-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) |
InChI Key |
WCRCNAPSAWYMSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SSC(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


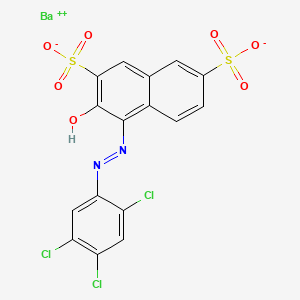
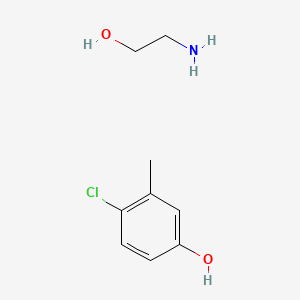
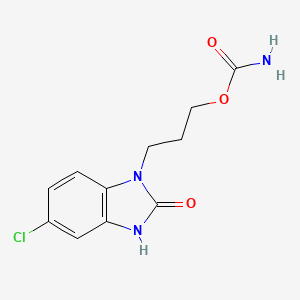
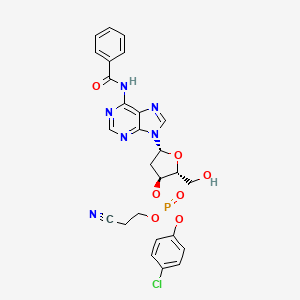
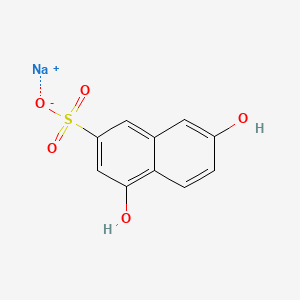
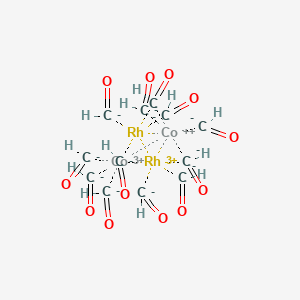
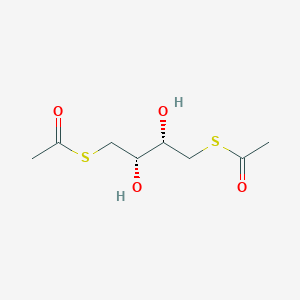
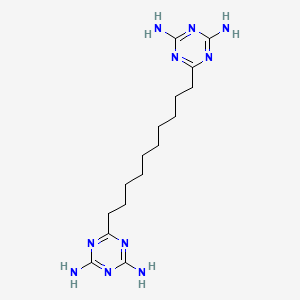
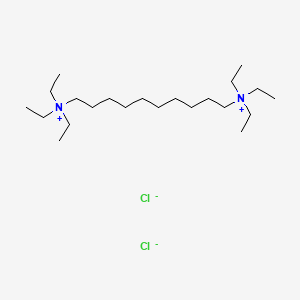
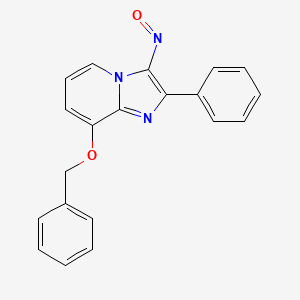
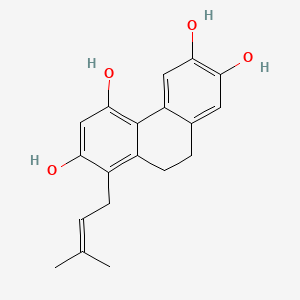
![1-Chloro-9-methoxy-5,11-dimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B12676999.png)

